Quinoline, 5-fluoro-8-(methylthio)-

Catalog No.
S12551667
CAS No.
26114-54-5
M.F
C10H8FNS
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline, 5-fluoro-8-(methylthio)-

CAS Number

26114-54-5

Product Name

Quinoline, 5-fluoro-8-(methylthio)-

IUPAC Name

5-fluoro-8-methylsulfanylquinoline

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3

InChI Key

DNNJQKZQKRDWAV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=C(C=C1)F)C=CC=N2

Quinoline, 5-fluoro-8-(methylthio)- is a derivative of quinoline, a bicyclic compound known for its aromatic properties and presence in various natural and synthetic products. The specific structure of Quinoline, 5-fluoro-8-(methylthio)- includes a fluorine atom at the fifth position and a methylthio group at the eighth position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique electronic and steric properties imparted by these substituents.

  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to new derivatives with altered biological activities.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitutions at various positions, which can be exploited to synthesize more complex structures.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly at the carbonyl or nitro groups if present in derivatives.

Quinoline derivatives are widely recognized for their biological activities. Research indicates that Quinoline, 5-fluoro-8-(methylthio)- may exhibit:

  • Antibacterial Properties: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group can enhance lipophilicity, potentially improving membrane penetration.
  • Antimalarial Activity: Quinoline-based compounds are historically significant in antimalarial drug development, with derivatives showing efficacy against Plasmodium species.
  • Antitumor Effects: Some studies suggest that quinoline derivatives may inhibit cancer cell proliferation through various mechanisms, including interference with DNA replication.

The synthesis of Quinoline, 5-fluoro-8-(methylthio)- can be achieved through several methods:

  • Friedlander Synthesis: This method involves the reaction of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline structure.
  • Mannich Reaction: Utilizing formaldehyde and a secondary amine with an appropriate quinoline derivative can yield substituted quinolines.
  • Halogenation and Subsequent Substitution: Starting from 8-methylthioquinoline, fluorination can be performed using fluorinating agents like potassium fluoride or other fluorides under acidic conditions.

Quinoline, 5-fluoro-8-(methylthio)- has potential applications in various fields:

  • Pharmaceuticals: Its antibacterial and antimalarial properties make it a candidate for drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: The compound may be used to study enzyme interactions or as a probe in biological assays.

Research on interaction studies involving Quinoline, 5-fluoro-8-(methylthio)- focuses on its binding affinity to biological targets such as enzymes and receptors. For instance:

  • Docking Studies: Computational studies may reveal how this compound interacts with bacterial proteins involved in resistance mechanisms.
  • In Vitro Assays: Laboratory tests assessing its effect on bacterial growth or cancer cell lines help elucidate its mechanism of action.

Quinoline, 5-fluoro-8-(methylthio)- shares structural similarities with other quinoline derivatives but possesses unique features due to its specific substituents. Some similar compounds include:

  • 8-Hydroxyquinoline: Known for its chelating properties and use in metal ion extraction; lacks the methylthio group.
  • Chloroquine: An antimalarial agent that contains a quinoline structure but differs significantly in substituent positions and types.
  • Quinolin-4(1H)-one: Exhibits different biological activities due to its keto group at position four.
Compound NameKey FeaturesBiological Activity
QuinolineBasic structureAntibacterial, antimalarial
8-HydroxyquinolineHydroxy group at position eightMetal chelation
ChloroquineContains a piperidine ringAntimalarial
Quinolin-4(1H)-oneKeto group at position fourVaries; some anticancer properties

The distinct combination of fluorine and methylthio groups in Quinoline, 5-fluoro-8-(methylthio)- enhances its potential utility compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

193.03614860 g/mol

Monoisotopic Mass

193.03614860 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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